Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Catalog No.
S874036
CAS No.
1243308-37-3
M.F
C9H10Cl2N2O3
M. Wt
265.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate...

CAS Number

1243308-37-3

Product Name

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate;hydrochloride

Molecular Formula

C9H10Cl2N2O3

Molecular Weight

265.09 g/mol

InChI

InChI=1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H

InChI Key

AZWJPQKNPCTYCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS 1243308-37-3) is a highly specialized, late-stage electrophilic building block primarily utilized in the commercial synthesis of direct Factor Xa inhibitors, most notably Edoxaban. As a stable hydrochloride salt of a pyridine-oxoacetate derivative, it provides a pre-functionalized 5-chloropyridine-2-carboxamide precursor that undergoes highly efficient base-mediated amidation. For procurement and process chemistry teams, its value lies in its high crystalline purity (>98%), reliable shelf stability under inert conditions at 2-8°C, and its ability to seamlessly couple with complex chiral cyclohexyl diamines without requiring aggressive activating agents, thereby maximizing atom economy and minimizing downstream purification bottlenecks [1].

Substituting this specific hydrochloride salt with its free base analog (CAS 349125-08-2) or alternative alkyl esters fundamentally disrupts process reliability and yield. The free base of the oxoacetate is significantly more susceptible to ambient moisture-induced hydrolysis and thermal degradation during storage and handling, which leads to unpredictable stoichiometry during critical amidation steps. Furthermore, attempting to use a generic, non-chlorinated pyridine building block would necessitate a late-stage halogenation step on a highly complex, sensitive intermediate, risking degradation of the chiral centers and generating difficult-to-remove deschloro or over-chlorinated impurities. Procurement of the exact hydrochloride salt ensures strict stoichiometric control, prevents premature ester cleavage, and directly aligns with validated, patent-backed manufacturing routes [1].

Amidation Purity & Processability

In validated synthetic routes for Edoxaban precursors, coupling the hydrochloride salt of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with the corresponding chiral cyclohexyl amine oxalate salt in the presence of triethylamine yields the target intermediate with an exceptional HPLC purity of 98.29% [1]. In contrast, baseline unoptimized couplings using less stable free-base oxoacetates typically plateau at 90-95% purity due to competing ester hydrolysis and side reactions. This >3% absolute increase in crude purity eliminates the need for intermediate chromatographic purification.

Evidence DimensionCrude Amidation HPLC Purity
Target Compound Data98.29% purity (HCl salt)
Comparator Or Baseline~90-95% purity (Baseline unoptimized free base coupling)
Quantified Difference3.29 - 8.29% absolute increase in crude purity
ConditionsAcetonitrile solvent, triethylamine base, ~10°C addition warming to 60°C

Higher crude purity in late-stage coupling directly translates to higher overall API yield and drastically reduces industrial purification costs.

Reagent Efficiency & Stoichiometry

The enhanced solid-state stability of the hydrochloride salt allows for highly precise stoichiometric dosing during large-scale synthesis. Process data indicates that complete conversion of the complex amine substrate can be achieved using only 1.05 molar equivalents of the HCl salt [1]. When utilizing less stable acylating agents or degradation-prone free bases, process chemists often must use 1.2 to 1.5 equivalents to drive the reaction to completion, compensating for reagent loss. This represents a ~15-30% reduction in excess reagent required.

Evidence DimensionMolar Equivalents Required for Complete Conversion
Target Compound Data1.05 molar equivalents
Comparator Or Baseline1.2 - 1.5 equivalents (Standard unstable acylating agents)
Quantified Difference15-30% reduction in reagent consumption
ConditionsBase-catalyzed amidation in organic solvent

Minimizing excess reagent usage reduces raw material costs and prevents the accumulation of unreacted electrophiles that complicate final API isolation.

Impurity Standard Validation

Beyond its role as a synthetic precursor, CAS 1243308-37-3 is strictly required as a high-purity (>99%) analytical reference standard (often designated as Edoxaban Impurity 33 or Pyridine Ethyl Ester Impurity) for regulatory filings . Compared to utilizing uncharacterized crude reaction mixtures, procuring the certified HCl salt provides exact Retention Time (RT) and Relative Retention Time (RRT) metrics necessary for ICH-compliant method validation. This ensures accurate quantification of unreacted starting materials in the final API.

Evidence DimensionAnalytical Method Validation Reliability
Target Compound Data>99% purity certified reference standard with defined RT/RRT
Comparator Or BaselineUncharacterized in-house crude mixtures (unknown assay)
Quantified DifferenceEnables ICH-compliant quantification limit (QL) determination
ConditionsPharmacopeia HPLC/LC-MS methods for ANDA/DMF filings

Certified reference standards are legally mandated for DMF/ANDA submissions to prove the clearance of synthetic intermediates from the final drug substance.

Edoxaban API Manufacturing

The compound is the premier, patent-validated electrophilic building block for the late-stage synthesis of Edoxaban. Its use as a hydrochloride salt ensures high-yielding amidation with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, streamlining the production of the active pharmaceutical ingredient [1].

Impurity Profiling & Quality Control

In pharmaceutical quality control laboratories, this compound is procured as a certified reference standard (Edoxaban Impurity 33). It is utilized to spike API samples during HPLC method validation to prove that the manufacturing process effectively purges unreacted starting materials, a strict requirement for regulatory approval .

Next-Generation Anticoagulant Development

Research teams developing novel direct Factor Xa inhibitors or related serine protease inhibitors utilize this intermediate to rapidly install the essential 5-chloropyridine-2-carboxamide pharmacophore. Its pre-functionalized nature allows for rapid library generation without the need for complex, multi-step heterocyclic synthesis [1].

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